molecular formula C7H3ClF4O B038591 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol CAS No. 116640-09-6

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Cat. No.: B038591
CAS No.: 116640-09-6
M. Wt: 214.54 g/mol
InChI Key: GMDXDJVADBEUBV-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol typically involves the introduction of chloro, fluoro, and trifluoromethyl groups onto a phenol ring. One common method is the halogenation of a suitable phenol precursor. For example, starting with 2-chloro-4-fluorophenol, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

    Oxidation Reactions: The phenol group can be oxidized to form quinones.

    Reduction Reactions: The compound can be reduced to remove halogen groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Formation of substituted phenols or ethers.

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated phenols.

Scientific Research Applications

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2-Chloro-4-(trifluoromethyl)phenol
  • 4-Chloro-2-(trifluoromethyl)phenol

Uniqueness

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-chloro-6-fluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDXDJVADBEUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557465
Record name 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116640-09-6
Record name 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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